

Application Notes and Protocols for ATTO 590 Maleimide in FRET-Based Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ATTO 590 maleimide*

Cat. No.: *B15138530*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **ATTO 590 maleimide** in Förster Resonance Energy Transfer (FRET)-based assays. ATTO 590, a bright and photostable rhodamine-based fluorescent dye, is an excellent acceptor for various donor fluorophores, making it a versatile tool for studying molecular interactions, conformational changes, and enzyme kinetics.

Introduction to ATTO 590 Maleimide for FRET

ATTO 590 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.^{[1][2][3]} Its maleimide reactive group allows for specific covalent labeling of thiol groups on cysteine residues in proteins and other biomolecules.^{[4][5]} These properties make **ATTO 590 maleimide** an ideal candidate for single-molecule detection and FRET applications.^{[1][2]}

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful "spectroscopic ruler" to measure intramolecular and intermolecular distances.

Data Presentation

Photophysical Properties of ATTO 590

The key photophysical properties of ATTO 590 are summarized in the table below.

Property	Value	Reference(s)
Excitation Maximum (λ_{abs})	593 - 594 nm	[1][6]
Emission Maximum (λ_{fl})	622 - 624 nm	[1][6]
Molar Extinction Coefficient (ϵ_{max})	120,000 M ⁻¹ cm ⁻¹	[1][6]
Fluorescence Quantum Yield (η_{fl})	80%	[1]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[1]
Molecular Weight (Maleimide)	~813 g/mol	

Recommended FRET Pairs with ATTO 590 as Acceptor

The choice of a suitable donor fluorophore is critical for a successful FRET experiment. The following table lists several common donor dyes that can be paired with ATTO 590, along with their respective Förster radii (R0), the distance at which FRET efficiency is 50%.

Donor Dye	Excitation Max (nm)	Emission Max (nm)	Förster Radius (R0) in Å	Reference(s)
ATTO 488	501	523	60	[1][7]
ATTO 532	532	553	63	[1][7]
ATTO 550	554	576	61	[1][7]
ATTO 565	563	592	65	[1][7]

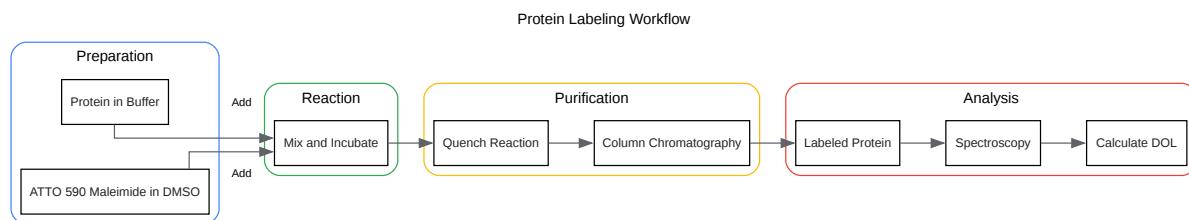
Experimental Protocols

Protein Labeling with ATTO 590 Maleimide

This protocol describes the general procedure for labeling a protein with **ATTO 590 maleimide**. Optimization may be required for specific proteins.

Materials:

- Protein of interest with at least one accessible cysteine residue
- **ATTO 590 maleimide**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5[4]
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Quenching reagent: L-cysteine or β -mercaptoethanol
- Purification column (e.g., size-exclusion chromatography)


Procedure:

- Protein Preparation: Dissolve the protein in labeling buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.
- Dye Preparation: Immediately before use, dissolve **ATTO 590 maleimide** in anhydrous DMF or DMSO to a stock concentration of 10 mM.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved **ATTO 590 maleimide** to the protein solution.[8] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching: Add L-cysteine or β -mercaptoethanol to a final concentration of 10 mM to quench the unreacted maleimide. Incubate for 15 minutes at room temperature.
- Purification: Remove the unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.

- Determination of Labeling Efficiency: Calculate the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and 594 nm. The following formula can be used:

$$DOL = (A594 \times \epsilon_{protein\ at\ 280nm}) / [(A280 - (A594 \times CF280)) \times \epsilon_{dye\ at\ 594nm}]$$

Where CF280 is the correction factor for the dye's absorbance at 280 nm (0.43 for ATTO 590).[1]

[Click to download full resolution via product page](#)

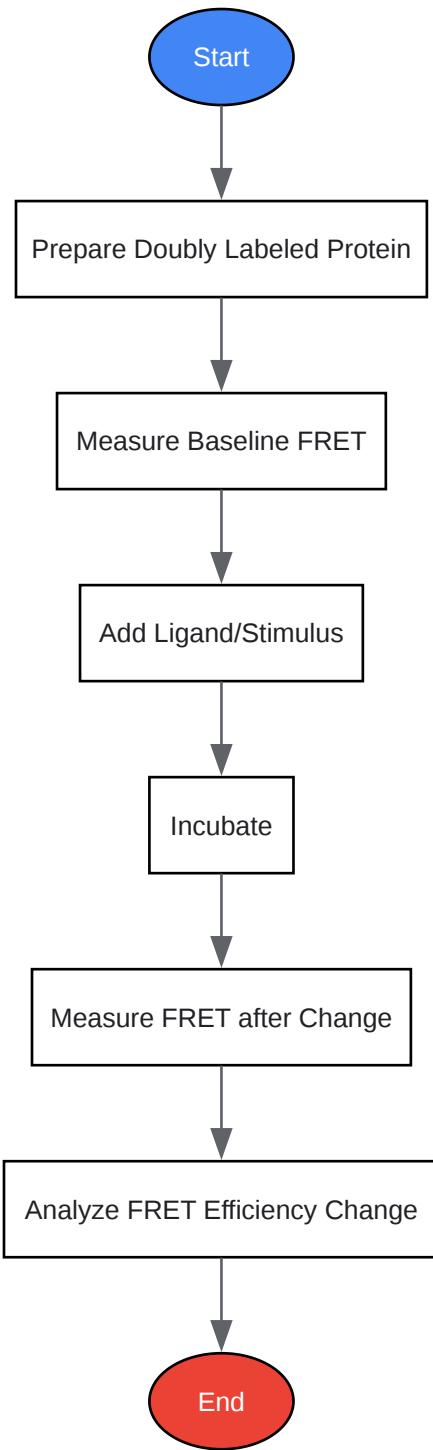
Protein Labeling Workflow

FRET-Based Assay for Protein Conformational Changes

This protocol outlines a method to monitor conformational changes in a protein doubly labeled with a donor and **ATTO 590 maleimide** as the acceptor.

Materials:

- Doubly labeled protein (Donor and ATTO 590)
- Assay Buffer
- Ligand or stimulus to induce conformational change
- Fluorometer or plate reader capable of measuring fluorescence intensity or lifetime


Procedure:

- Sample Preparation: Prepare a solution of the doubly labeled protein in the assay buffer at a concentration that gives a stable fluorescence signal.
- Baseline Measurement: Excite the donor fluorophore at its excitation maximum and measure the emission spectrum, recording both the donor and acceptor fluorescence intensities.
- Induce Conformational Change: Add the ligand or apply the stimulus to the protein solution.
- FRET Measurement: After incubation, repeat the fluorescence measurement by exciting the donor and recording the donor and acceptor emission.
- Data Analysis: Calculate the FRET efficiency (E) using the following formula for sensitized emission:

$$E = 1 - (IDA / ID)$$

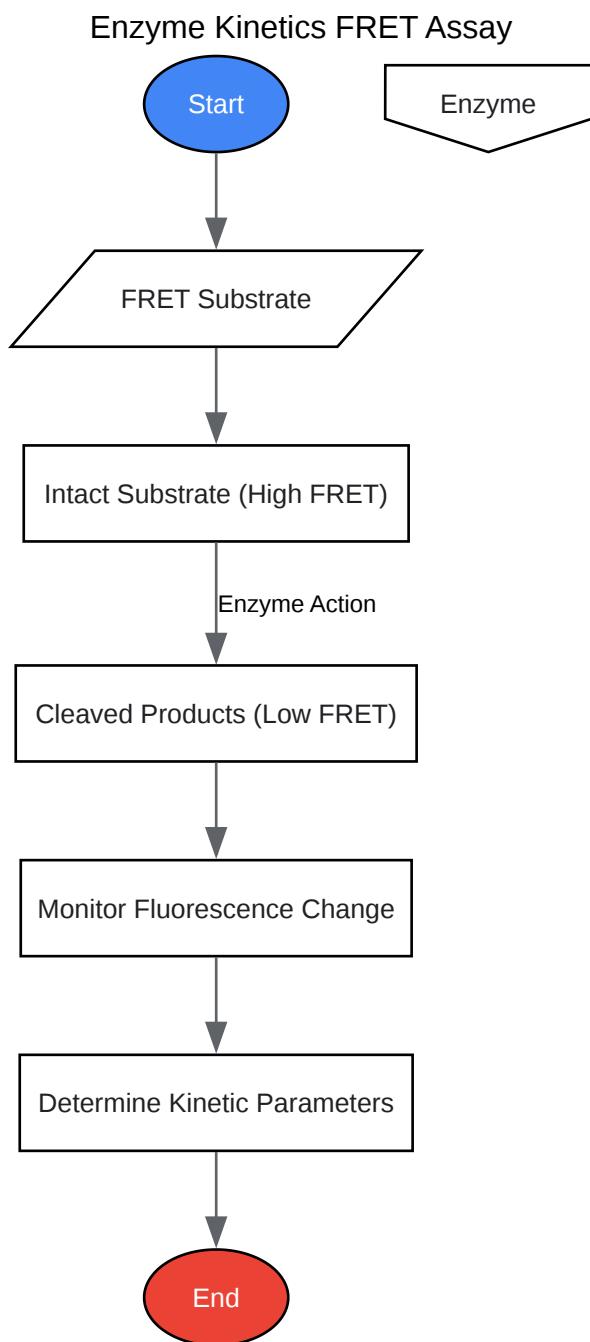
Where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor (or after acceptor photobleaching). A change in FRET efficiency upon addition of the stimulus indicates a conformational change.

Conformational Change FRET Assay

[Click to download full resolution via product page](#)

Conformational Change FRET Assay Workflow

FRET-Based Enzyme Kinetics Assay


This protocol describes a continuous assay to measure the activity of a protease using a FRET-labeled substrate. The substrate is a peptide or protein labeled with a donor and ATTO 590 (acceptor) on opposite sides of the cleavage site.

Materials:

- FRET-labeled substrate
- Enzyme (e.g., protease)
- Assay Buffer
- Fluorometer with kinetic measurement capabilities

Procedure:

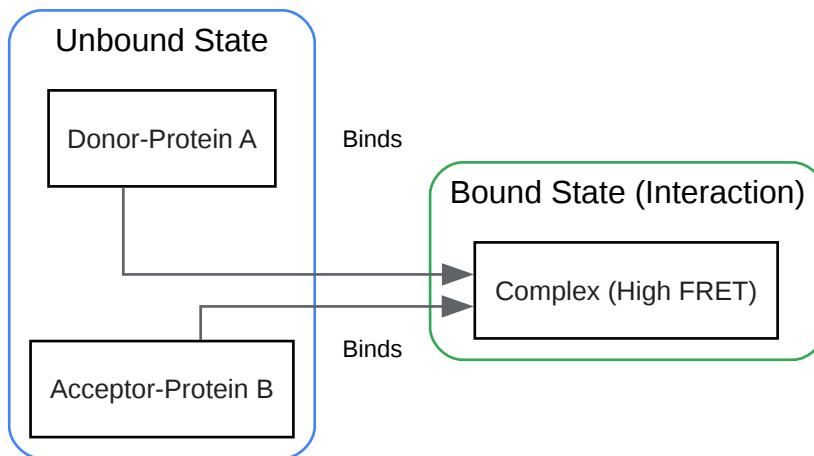
- Reaction Setup: In a fluorescence cuvette or microplate well, prepare the reaction mixture containing the FRET-labeled substrate in the assay buffer.
- Initiate Reaction: Add the enzyme to the reaction mixture to initiate the cleavage reaction.
- Kinetic Measurement: Immediately start monitoring the fluorescence of the donor and/or acceptor over time. Cleavage of the substrate will lead to an increase in the distance between the donor and acceptor, resulting in a decrease in FRET (increase in donor fluorescence and decrease in acceptor fluorescence).
- Data Analysis: Plot the change in fluorescence (e.g., the ratio of donor to acceptor intensity) as a function of time. The initial rate of the reaction can be determined from the slope of this curve. By varying the substrate concentration, Michaelis-Menten kinetics can be determined.

[Click to download full resolution via product page](#)

Principle of a FRET-based Enzyme Assay

FRET-Based Assay for Biomolecular Interactions

This protocol describes how to study the interaction between two proteins, one labeled with a donor and the other with **ATTO 590 maleimide** as the acceptor.

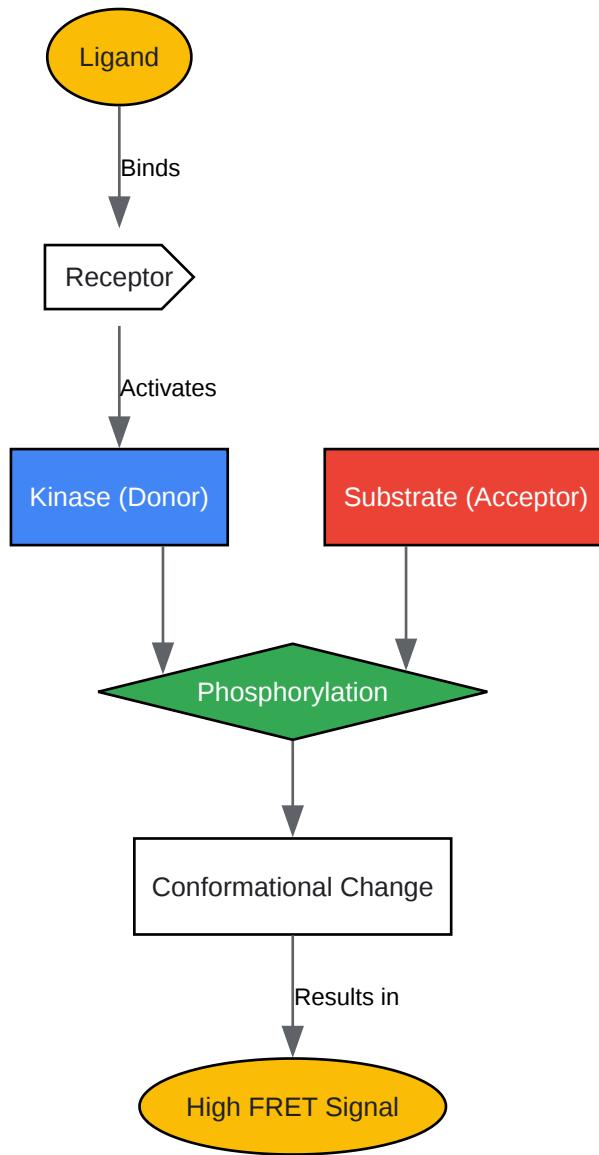

Materials:

- Donor-labeled protein
- ATTO 590-labeled protein
- Assay Buffer
- Fluorometer or plate reader

Procedure:

- Sample Preparation: Prepare solutions of the donor-labeled protein and the ATTO 590-labeled protein in the assay buffer.
- Control Measurements: Measure the fluorescence of the donor-labeled protein alone upon excitation at the donor's excitation wavelength.
- Interaction Assay: Mix the donor-labeled protein and the ATTO 590-labeled protein.
- FRET Measurement: After incubation to allow for binding, excite the donor fluorophore and measure the emission spectrum. An increase in acceptor fluorescence and a decrease in donor fluorescence (quenching) indicates that the two proteins are interacting.
- Data Analysis: By titrating one binding partner while keeping the other constant, a binding curve can be generated and the dissociation constant (K_d) can be determined.

Biomolecular Interaction FRET Assay


[Click to download full resolution via product page](#)

Principle of a Protein-Protein Interaction FRET Assay

Representative Signaling Pathway Application

FRET assays using ATTO 590 can be employed to study a wide range of signaling pathways. For example, the activation of a kinase upon ligand binding to a receptor can be monitored. In this hypothetical scenario, the kinase is labeled with a donor fluorophore, and a substrate protein is labeled with ATTO 590. Upon receptor activation, the kinase phosphorylates the substrate, leading to a conformational change in the substrate that brings the donor and acceptor into close proximity, resulting in an increase in FRET.

Kinase Activity in a Signaling Pathway

[Click to download full resolution via product page](#)

Monitoring Kinase Activity via FRET

By utilizing the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively employ **ATTO 590 maleimide** for a wide range of FRET-based assays to gain valuable insights into complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ATTO 590 maleimide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. Atto 590 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ATTO 590 Maleimide in FRET-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138530#atto-590-maleimide-for-fret-based-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com